molecular formula C6H12O B1321769 3-Cyclopropylpropan-1-ol CAS No. 5618-01-9

3-Cyclopropylpropan-1-ol

Cat. No.: B1321769
CAS No.: 5618-01-9
M. Wt: 100.16 g/mol
InChI Key: ISBNDFWSSCIEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid that is used in various chemical syntheses and research applications. The compound features a cyclopropyl group attached to a propanol chain, which imparts unique chemical properties.

Mechanism of Action

The mechanism of action of “3-Cyclopropylpropan-1-ol” is not clear as it is not a drug or a biologically active compound .

Safety and Hazards

The safety data sheet for “3-Cyclopropylpropan-1-ol” indicates that it may be flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield the desired product . Another method includes the reduction of cyclopropylpropanal using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of cyclopropylpropanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 3-Cyclopropylpropanal

    Reduction: 3-Cyclopropylpropanamine

    Substitution: Various substituted cyclopropylpropanes depending on the reagent used

Comparison with Similar Compounds

  • 3-Cyclopropylpropanal
  • 3-Cyclopropylpropanamine
  • Cyclopropylmethanol
  • Cyclopropylpropanone

Comparison: 3-Cyclopropylpropan-1-ol is unique due to its combination of a cyclopropyl group and a propanol chain, which imparts distinct chemical properties. Compared to 3-cyclopropylpropanal, it is less reactive towards oxidation but more versatile in substitution reactions. Compared to 3-cyclopropylpropanamine, it has different reactivity profiles in reduction and nucleophilic substitution reactions .

Properties

IUPAC Name

3-cyclopropylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBNDFWSSCIEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606916
Record name 3-Cyclopropylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5618-01-9
Record name 3-Cyclopropylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylpropan-1-ol
Reactant of Route 3
3-Cyclopropylpropan-1-ol
Reactant of Route 4
3-Cyclopropylpropan-1-ol
Reactant of Route 5
Reactant of Route 5
3-Cyclopropylpropan-1-ol
Reactant of Route 6
Reactant of Route 6
3-Cyclopropylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.